3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Chemical Biology Scaffold

Medicinal chemists exploring pyrazole SAR face limited access to building blocks with orthogonal substitution patterns. 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-73-3) fills this gap with a unique ortho-fluoro pharmacophore. • Ortho-fluoro substitution: distinct steric/electronic profile for target binding • -COOH handle: direct amide/ester library synthesis • 19F NMR probe for ligand-binding assays • Sourced from fragment-based screening collections 95% purity. Analytical documentation provided. Global shipping.

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
CAS No. 879996-73-3
Cat. No. B1280897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
CAS879996-73-3
Molecular FormulaC10H7FN2O2
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)F
InChIInChI=1S/C10H7FN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
InChIKeyFWGJQQSTZGBXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid: Overview & Availability


3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-73-3) is a chemical compound belonging to the pyrazole family. It is a small molecule with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 g/mol. The compound features a pyrazole ring core substituted with a 2-fluorophenyl group at the 3-position and a carboxylic acid group at the 4-position. It is commercially available from several chemical suppliers, typically at a purity of 95% . This compound serves as a versatile building block in research, suitable for further functionalization in the synthesis of more complex molecules .

Substitution Risk for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid


While 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid shares a core pyrazole scaffold with numerous analogs, the specific substitution pattern—a 2-fluorophenyl group at the 3-position and a carboxylic acid at the 4-position—dictates its unique chemical and biological profile. Substitution with a closely related analog, such as one with a different halogen or substitution position (e.g., 4-fluorophenyl or 2-chlorophenyl), cannot be assumed to yield identical reactivity or biological activity. In medicinal chemistry, the specific arrangement of substituents on a pyrazole core is a critical determinant of target binding and pharmacokinetic properties, making generic substitution a scientifically unsound practice without direct comparative data. The following section details the specific, quantifiable evidence that differentiates this compound.

Differentiating Evidence: 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid


Lack of Direct Comparative Data

Despite its commercial availability, a comprehensive search of primary literature, patents, and authoritative databases reveals a notable absence of direct, quantitative comparative data for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. No peer-reviewed studies were found reporting IC50, Ki, binding affinity, or specific physicochemical parameters for this exact compound against defined comparators. This lack of data is a key differentiator, highlighting that its specific properties remain uncharacterized in the public domain. For a user requiring a compound with a predefined, quantified activity profile, this compound would not be suitable.

Medicinal Chemistry Chemical Biology Scaffold

Application Scenarios: 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid


Scaffold for Novel Compound Synthesis

The primary application scenario for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is as a versatile molecular scaffold in early-stage drug discovery and chemical biology. Its carboxylic acid handle allows for straightforward conjugation to amines or alcohols to create amide or ester libraries. The 2-fluorophenyl group introduces a specific steric and electronic environment that can be explored in structure-activity relationship (SAR) studies to probe new chemical space. This use case is supported by its commercial availability from fragment-based screening suppliers like ChemBridge .

Synthesis of Building Block Libraries

This compound is well-suited for use as a core building block in the parallel synthesis of diverse compound libraries. The ortho-fluoro substitution on the phenyl ring provides a distinct chemical handle compared to unsubstituted or para-substituted analogs, allowing chemists to explore the impact of this specific substitution pattern on the properties of the final compounds. This is a standard practice in medicinal chemistry to optimize lead candidates.

Chemical Probe Development

In chemical biology, this compound can serve as a starting point for the development of novel chemical probes. Researchers can functionalize the carboxylic acid group to attach affinity tags, fluorescent dyes, or other reporter molecules, creating tools to study biological targets for which this pyrazole scaffold may have affinity. The fluorine atom also offers a potential handle for 19F-NMR studies in ligand-binding assays.

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